molecular formula C15H17N5S B13873785 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13873785
M. Wt: 299.4 g/mol
InChI Key: RLDXEWAHPIAPQM-UHFFFAOYSA-N
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Description

4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrazole derivatives, such as:

Uniqueness

What sets 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H17N5S/c1-10(2)7-12-11(8-17-20-12)13-9-21-15(18-13)19-14-5-3-4-6-16-14/h3-6,8-10H,7H2,1-2H3,(H,17,20)(H,16,18,19)

InChI Key

RLDXEWAHPIAPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)C2=CSC(=N2)NC3=CC=CC=N3

Origin of Product

United States

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